REACTION_SMILES
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[OH:1][CH2:2][c:3]1[cH:4][c:5]([O:6][CH2:7][CH2:8][CH2:9][N:10]2[C:11](=[O:20])[c:12]3[c:13]([cH:16][cH:17][cH:18][cH:19]3)[C:14]2=[O:15])[cH:21][cH:22][cH:23]1.[S:24]([Cl:25])([Cl:26])=[O:27].[cH:28]1[cH:29][cH:30][cH:31][cH:32][cH:33]1>>[CH2:2]([c:3]1[cH:4][c:5]([O:6][CH2:7][CH2:8][CH2:9][N:10]2[C:11](=[O:20])[c:12]3[c:13]([cH:16][cH:17][cH:18][cH:19]3)[C:14]2=[O:15])[cH:21][cH:22][cH:23]1)[Cl:26]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1c2ccccc2C(=O)N1CCCOc1cccc(CO)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccccc1
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Name
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Type
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product
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Smiles
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O=C1c2ccccc2C(=O)N1CCCOc1cccc(CCl)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |